molecular formula C3HN3S B6238316 1,2,4-thiadiazole-3-carbonitrile CAS No. 1452-19-3

1,2,4-thiadiazole-3-carbonitrile

Cat. No.: B6238316
CAS No.: 1452-19-3
M. Wt: 111.13 g/mol
InChI Key: KELLRWDOYLLZFT-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-3-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Thiadiazole-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide derivatives with nitriles under acidic conditions. For example, the reaction of thiosemicarbazide with acetonitrile in the presence of sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Thiadiazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1,2,4-Thiadiazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial cells. In cancer research, the compound has been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways .

Comparison with Similar Compounds

1,2,4-Thiadiazole-3-carbonitrile can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1452-19-3

Molecular Formula

C3HN3S

Molecular Weight

111.13 g/mol

IUPAC Name

1,2,4-thiadiazole-3-carbonitrile

InChI

InChI=1S/C3HN3S/c4-1-3-5-2-7-6-3/h2H

InChI Key

KELLRWDOYLLZFT-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=NS1)C#N

Purity

95

Origin of Product

United States

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